molecular formula C16H21N5O2 B6452502 3-cyclopropyl-1-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2549055-96-9

3-cyclopropyl-1-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione

Cat. No.: B6452502
CAS No.: 2549055-96-9
M. Wt: 315.37 g/mol
InChI Key: YIMUIMDEOZSDLG-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione is a heterocyclic organic compound characterized by its fused imidazolidine-2,4-dione core, a piperidinyl substituent, and a 6-methylpyrimidin-4-yl group. The cyclopropyl moiety at the 3-position of the imidazolidine ring introduces steric constraints that may influence binding interactions in biological systems.

Properties

IUPAC Name

3-cyclopropyl-1-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-11-8-14(18-10-17-11)19-6-4-12(5-7-19)20-9-15(22)21(16(20)23)13-2-3-13/h8,10,12-13H,2-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMUIMDEOZSDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCC(CC2)N3CC(=O)N(C3=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Cyclopropyl-1-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

The compound has a complex structure that contributes to its biological properties. Its molecular formula is C15H20N4O2C_{15}H_{20}N_{4}O_{2}, and it has a molecular weight of approximately 288.35 g/mol. The structural components include a cyclopropyl group, a piperidine ring, and an imidazolidine dione moiety.

Biological Activities

Recent studies have highlighted various biological activities associated with this compound:

1. Anticancer Activity
Research indicates that derivatives of imidazolidine diones exhibit significant anticancer properties. For instance, in vitro studies have shown that compounds with similar structural features can inhibit the growth of various human cancer cell lines, including HeLa and A549 cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

CompoundCell LineIC50 (µM)
3-Cyclopropyl...HeLa60.70
3-Cyclopropyl...A54949.79

2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that imidazolidine derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membrane integrity.

3. Neuropharmacological Effects
Preliminary studies suggest potential antidepressant effects linked to modulation of serotonin receptors (5-HT1A and 5-HT7). Compounds structurally related to 3-cyclopropyl... have shown affinity for these receptors, indicating a possible mechanism for mood enhancement.

The biological activity of 3-cyclopropyl-1-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione appears to be mediated through several pathways:

  • Inhibition of Enzymatic Activity : Some studies have reported that similar compounds inhibit phosphodiesterases (PDEs), which play a critical role in cellular signaling pathways.
  • Receptor Modulation : The interaction with serotonin receptors suggests a role in neurotransmitter modulation, which is crucial for antidepressant activity.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • Study on Cancer Cell Lines :
    • A study evaluated the cytotoxic effects on five human cancer cell lines using the MTS assay. The results indicated significant inhibition rates, particularly in the RKO cell line, where an IC50 value of 60.70 µM was recorded.
  • Neuropharmacological Assessment :
    • In vivo studies assessed the antidepressant potential through behavioral tests in rodent models. Results demonstrated improved outcomes in forced swim tests, indicative of reduced depressive-like behavior.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations on the Pyrimidine Ring

A closely related compound, 3-cyclopropyl-1-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione, replaces the methyl group on the pyrimidine ring with a cyclopropyl substituent .

  • Lipophilicity : Cyclopropyl groups enhance lipophilicity compared to methyl, which may influence membrane permeability.
  • Enzyme Binding : Bulkier substituents could sterically hinder interactions with target proteins.

Thiazole vs. Pyrimidine Heterocycles

The compound 3-cyclopropyl-1-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione (CAS: 2097925-04-5) substitutes the pyrimidine ring with a 2-phenylthiazole moiety . Key differences include:

  • Aromaticity and Electronic Effects : Thiazole rings introduce sulfur atoms, which can engage in hydrogen bonding or π-interactions distinct from pyrimidines.

Urea-Based Derivatives

A structurally distinct analog, 1-[(3,4-dimethoxyphenyl)methyl]-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea (CAS: 2415491-40-4), replaces the imidazolidine-2,4-dione core with a urea backbone . This modification:

  • Alters Pharmacophore Geometry : Urea derivatives often target kinases or GPCRs, whereas imidazolidine-diones are associated with protease inhibition.
  • Impacts Metabolic Stability : Urea groups may confer resistance to hydrolysis compared to dione rings.

Research Findings and Implications

  • Bioactivity : The methylpyrimidine analog may exhibit enhanced selectivity for pyrimidine-binding pockets in enzymes compared to cyclopropyl or thiazole variants .
  • Synthetic Accessibility : Thiazole and urea derivatives require multi-step syntheses involving coupling reactions (e.g., Suzuki-Miyaura for thiazoles), whereas pyrimidine analogs are often synthesized via nucleophilic substitution .
  • Toxicity Considerations : Cyclopropyl groups in the pyrimidine ring (as in ) may increase metabolic stability but could also elevate hepatotoxicity risks due to prolonged exposure.

Limitations and Knowledge Gaps

The evidence provided lacks quantitative data (e.g., IC50 values, binding affinities) for direct pharmacological comparisons. Further studies are needed to:

  • Characterize the pharmacokinetic profiles of these analogs.
  • Validate target engagement through crystallography or enzymatic assays.

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